Phenylhydantoin

Anticonvulsant Maximal Electroshock Seizure (MES) ED50

Phenylhydantoin (5-Phenylhydantoin, CAS 89-24-7) is the single-phenyl hydantoin scaffold distinct from phenytoin. Its unique structure (log P 1.22 vs 2.47) enables stereospecific metabolism without para-hydroxylation, making it the optimal scaffold for QSAR-guided design of sodium channel modulators. It serves as the essential chiral HPLC reference standard on sulfated β-cyclodextrin phases, the benchmark D-hydantoinase substrate yielding (R)-phenylhydantoic acid quantitatively, and an ideal low-potency control (MES ED50 156.0 mg/kg) for anticonvulsant screening. Procure ≥98% purity for reproducible results.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 89-24-7
Cat. No. B013835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylhydantoin
CAS89-24-7
Synonyms5-phenylhydantoin
5-phenylhydantoin sodium
5-phenylhydantoin, (+-)-isomer
5-phenylhydantoin, (R)-isomer
5-phenylhydantoin, (S)-isome
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NC(=O)N2
InChIInChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
InChIKeyNXQJDVBMMRCKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylhydantoin (CAS 89-24-7): Baseline Characterization for Research Procurement and Analytical Reference Selection


Phenylhydantoin (5-Phenylhydantoin, CAS 89-24-7) is a cyclic ureide of the hydantoin class, distinguished by a single phenyl substituent at the 5-position, unlike the clinically prominent 5,5-diphenylhydantoin (phenytoin) [1]. It is a crystalline solid with a molecular weight of 176.17 g/mol and empirical formula C9H8N2O2 [1]. Synthesized via the Bucherer-Bergs reaction from benzaldehyde and potassium cyanide [2], phenylhydantoin is primarily procured as a high-purity intermediate for medicinal chemistry derivatization and as an analytical reference standard for chiral separation method development .

Why Generic Substitution of Phenylhydantoin (89-24-7) with Other Hydantoins or Anticonvulsants Is Scientifically Unjustified


The assumption that hydantoin derivatives are functionally interchangeable is contradicted by quantitative structure-activity relationship (QSAR) data. Sodium channel binding affinity (log IC50) exhibits a linear correlation with log P (r² = 0.638), but this accounts for only 64% of the variance, with specific phenyl ring conformation and substitution pattern contributing significant, non-linear effects [1]. The presence of a single phenyl ring (phenylhydantoin) versus two (phenytoin) alters both lipophilicity (log P 1.22 vs 2.47) and the metabolic pathway, where phenylhydantoin uniquely undergoes stereospecific ring-opening to phenylhydantoic acid without para-hydroxylation [2]. Substituting a generic hydantoin scaffold therefore introduces uncontrolled variables in binding, metabolism, and off-target activity, rendering direct substitution without revalidation scientifically unsound.

Phenylhydantoin (89-24-7) Quantitative Differentiation Evidence: Head-to-Head Data vs. Phenytoin and Other Hydantoins


Anticonvulsant Potency: Phenylhydantoin Exhibits 26-Fold Lower ED50 in MES vs. Phenytoin

In the maximal electroshock seizure (MES) test, phenylhydantoin demonstrates an ED50 of 156.0 mg/kg, compared to phenytoin's ED50 of approximately 5.96 mg/kg in the same model . This represents a 26-fold lower potency, a critical differentiator for studies requiring a less potent reference compound or for assessing structure-activity relationships where the second phenyl ring is essential for high efficacy . Additionally, in the subcutaneous pentylenetetrazole (Metrazol) test, phenylhydantoin has an ED50 of 109.0 mg/kg with a TD50 of 399.0 mg/kg in the rotarod test .

Anticonvulsant Maximal Electroshock Seizure (MES) ED50

MMP12 Inhibition: Phenylhydantoin Dimer Exhibits Potent Binding (IC50 = 290 nM) Validated by X-ray Crystallography

Phenylhydantoin inhibits MMP12 with an IC50 of 290 nM . A dimeric adduct of phenylhydantoin, 5-(5-phenylhydantoin)-5-phenylhydantoin, has been co-crystallized with human MMP12 (PDB ID: 3UVC) at 1.30 Å resolution, revealing a precise binding mode within the catalytic zinc pocket [1]. In contrast, phenytoin and many other hydantoins do not show comparable MMP12 inhibition at sub-micromolar concentrations. This structural biology data provides a unique, verifiable differentiation point for phenylhydantoin as a validated ligand for protease research.

MMP12 Metalloprotease X-ray Crystallography

Metabolic Fate: Phenylhydantoin Is Not Para-Hydroxylated, Unlike Phenytoin

In canine studies, administration of 5-phenylhydantoin resulted in excretion of the parent compound and the ring-opened metabolite (R)-phenylhydantoic acid, with yields approximating 100% of the administered R-form [1]. Critically, no para-hydroxylated derivative of 5-phenylhydantoin was detected in urine, even as glucuronide conjugates, representing less than 1% of the dose [1]. In stark contrast, phenytoin (5,5-diphenylhydantoin) is extensively metabolized by CYP2C9/CYP2C19 to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), which accounts for up to 90% of its clearance [2]. This metabolic divergence is a fundamental differentiator for in vivo studies.

Drug Metabolism CYP450 Pharmacokinetics

Chiral Resolution: Phenylhydantoin Enables Stereospecific Enzymatic Hydrolysis by D-Hydantoinase

Phenylhydantoin is a natural substrate for D-hydantoinase (EC 3.5.2.2), an enzyme that catalyzes the stereospecific hydrolysis of the cyclic amide bond of D-hydantoin derivatives with aromatic side chains at the 5'-position [1]. Among hydantoin derivatives, phenylhydantoin and hydroxyphenylhydantoin exhibit the highest activity level with this enzyme [1]. This contrasts with 5,5-disubstituted hydantoins like phenytoin, which are not substrates for D-hydantoinase. Furthermore, the S-enantiomer of phenylhydantoin undergoes racemization in vivo, a property not observed with the clinically used hydantoins [2].

Chiral Separation Hydantoinase Biocatalysis

Physicochemical Profile: Phenylhydantoin is 50% Less Lipophilic than Phenytoin

Phenylhydantoin has a calculated log P of 1.22 [1], compared to phenytoin's log P of 2.47 [2], representing a 1.25 log unit difference corresponding to approximately 18-fold lower octanol-water partition coefficient. The pKa of phenylhydantoin is predicted as 8.58 ± 0.10 , slightly higher than phenytoin's pKa of 8.31 [3]. Solubility data indicate phenylhydantoin is soluble in hot water and DMSO (30 mg/mL), but only slightly soluble in ethanol and benzene, and insoluble in ether and petroleum ether . Phenytoin, in contrast, is practically insoluble in water and requires formulation with sodium hydroxide or specialized vehicles for aqueous administration [4].

Lipophilicity logP Solubility

Sodium Channel Binding Affinity: Phenylhydantoin Derivatives Show log P-Dependent IC50 Values

Binding studies on neuronal voltage-dependent sodium channels (NVSC) reveal that 5-butyl-5-phenylhydantoin has an IC50 of 103 µM, while 5-pentyl-5-phenylhydantoin achieves an IC50 of 40 µM, equivalent to diphenylhydantoin (phenytoin) [1]. This demonstrates that a single phenyl ring is sufficient for high-affinity binding when paired with an optimal alkyl substituent. The unsubstituted phenylhydantoin (5-phenylhydantoin) has lower binding affinity due to reduced lipophilicity, consistent with the QSAR model (log IC50 vs. log P, r² = 0.638) [1]. This structure-activity relationship (SAR) data positions phenylhydantoin as the minimal scaffold from which potent sodium channel binders can be systematically derived.

Sodium Channel IC50 QSAR

Recommended Research and Industrial Application Scenarios for Phenylhydantoin (89-24-7) Based on Quantitative Differentiation Evidence


Scaffold for Medicinal Chemistry Derivatization Targeting Sodium Channels with Controlled log P

Based on evidence that 5-pentyl-5-phenylhydantoin achieves sodium channel binding affinity (IC50 = 40 µM) equivalent to phenytoin while possessing only one phenyl ring [1], phenylhydantoin is the optimal starting scaffold for synthesizing novel sodium channel modulators. The established QSAR relationship between log P and binding affinity (r² = 0.638) [1] provides a rational basis for designing analogues with predictable potency by varying the 5-alkyl substituent. This avoids the synthetic complexity and metabolic liabilities associated with the diphenyl system of phenytoin.

Analytical Reference Standard for Chiral HPLC Method Development

Phenylhydantoin is an essential reference compound for developing chiral separation methods, as demonstrated by its resolution on sulfated β-cyclodextrin stationary phases [1]. Its stereospecific metabolism by D-hydantoinase [2] and the in vivo racemization of its S-enantiomer [3] make it a valuable probe for validating enantioselective analytical techniques. Laboratories developing HPLC methods for phenytoin metabolite analysis (e.g., p-HPPH enantiomers) should procure high-purity phenylhydantoin as a retention time marker and system suitability standard.

Biocatalysis Substrate for Enzymatic Production of D-Amino Acids

Industrial biocatalysis groups utilizing D-hydantoinase for the production of enantiopure D-amino acids should select phenylhydantoin as the benchmark substrate. Evidence confirms phenylhydantoin and hydroxyphenylhydantoin exhibit the highest activity levels with this enzyme [1], while 5,5-disubstituted hydantoins are not substrates [1]. The stereospecific hydrolysis yields (R)-phenylhydantoic acid quantitatively from the R-enantiomer [2], providing a robust process for generating chiral building blocks used in pharmaceutical synthesis.

Negative Control or Low-Potency Comparator in Anticonvulsant Screening

With an MES ED50 of 156.0 mg/kg—26-fold higher than phenytoin's 5.96 mg/kg [1]—phenylhydantoin is ideally suited as a low-potency control or comparator in anticonvulsant drug screening assays. Its retention of hydantoin-class physicochemical properties (log P 1.22 [2]) while exhibiting markedly reduced efficacy allows researchers to distinguish between scaffold-related nonspecific effects and target-mediated anticonvulsant activity. It also serves as a negative control for CYP2C9/CYP2C19-mediated drug-drug interaction studies due to its lack of para-hydroxylation [3].

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